2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound with the molecular formula C18H12O3 and a molecular weight of 276.295 g/mol . This compound belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy-4-phenylcoumarin with methyl iodide in the presence of a base, followed by cyclization to form the furo[3,2-g]chromen-7-one structure . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furo[3,2-g]chromen-7-one ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to upregulate melanin synthesis via the activation of the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs) signaling pathways . This leads to increased expression of melanogenic proteins such as tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2) .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-7H-furo[2,3-g]chromen-7-one: An analog of 2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, synthesized from 7-hydroxy-4-phenylcoumarin.
9-phenyl-7H-furo[2,3-f]chromen-7-one: Another analog with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to activate specific signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2-methyl-3-phenylfuro[3,2-g]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-11-18(12-5-3-2-4-6-12)14-9-13-7-8-17(19)21-15(13)10-16(14)20-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOCLHKJPMDDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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